molecular formula C7H9NO6 B120938 Dcg-IV CAS No. 147782-19-2

Dcg-IV

Cat. No.: B120938
CAS No.: 147782-19-2
M. Wt: 203.15 g/mol
InChI Key: MATPZHBYOVDBLI-IDPZHQIBSA-N
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Description

DCG-IV, also known as (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine, is a research compound that acts as a group-selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It has potent neuroprotective and anticonvulsant effects in animal studies and shows anti-Parkinsonian effects. it also impairs the formation of memories .

Biochemical Analysis

Biochemical Properties

DCG-IV plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with group II metabotropic glutamate receptors (mGluR 2/3), triggering synaptic activation of all three secretases . This interaction leads to the production and release of Alzheimer’s Amyloid β42 from isolated intact nerve terminals .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound stimulation leads to a rapid accumulation of amyloid precursor protein (APP) C-terminal fragments in synaptoneurosomes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to group II metabotropic glutamate receptors, triggering the activation of α-, β- and γ-secretases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, following stimulation with this compound, levels of APP C-terminal fragments in synaptoneurosomes initially increase but then return to baseline by 10 minutes after stimulation .

Preparation Methods

The synthesis of DCG-IV involves the preparation of (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine through a series of chemical reactions. The synthetic route typically includes the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the carboxyl and amino groups. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

DCG-IV undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

DCG-IV has a wide range of scientific research applications:

Comparison with Similar Compounds

DCG-IV is compared with other similar compounds such as L-CCG-I and gamma-carboxy-L-glutamate. While L-CCG-I is a general agonist for all metabotropic glutamate receptors, this compound is selective for group II receptors. The additional carboxylic group in this compound changes its properties from an agonist to an antagonist at group III receptors, making it one of the most potent group III receptor antagonists known. This unique selectivity profile distinguishes this compound from other similar compounds .

Similar Compounds

Properties

IUPAC Name

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPZHBYOVDBLI-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147782-19-2
Record name (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147782-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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